molecular formula C20H18IN5O3S2 B4568394 N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-({[(2-IODOBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-({[(2-IODOBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE

Cat. No.: B4568394
M. Wt: 567.4 g/mol
InChI Key: RSBXSAAEYIRUHU-UHFFFAOYSA-N
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Description

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-({[(2-IODOBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidinyl group, an iodinated benzoyl group, and a benzenesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-({[(2-IODOBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrimidinyl and benzenesulfonamide intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-({[(2-IODOBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-({[(2-IODOBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of bacterial infections and cancer.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N1-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-({[(2-IODOBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes and ultimately causing cell death. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-({[(2-IODOBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE is unique due to its combination of a pyrimidinyl group, an iodinated benzoyl group, and a benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18IN5O3S2/c1-12-11-13(2)23-19(22-12)26-31(28,29)15-9-7-14(8-10-15)24-20(30)25-18(27)16-5-3-4-6-17(16)21/h3-11H,1-2H3,(H,22,23,26)(H2,24,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBXSAAEYIRUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18IN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-({[(2-IODOBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE
Reactant of Route 2
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N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-({[(2-IODOBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-({[(2-IODOBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-({[(2-IODOBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE
Reactant of Route 5
N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-({[(2-IODOBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE
Reactant of Route 6
N~1~-(4,6-DIMETHYL-2-PYRIMIDINYL)-4-({[(2-IODOBENZOYL)AMINO]CARBOTHIOYL}AMINO)-1-BENZENESULFONAMIDE

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